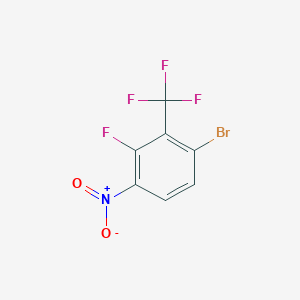

1-Bromo-3-fluoro-4-nitro-2-(trifluoromethyl)benzene

Description

1-Bromo-3-fluoro-4-nitro-2-(trifluoromethyl)benzene is a halogenated aromatic compound featuring a bromine atom at position 1, fluorine at position 3, a nitro group at position 4, and a trifluoromethyl group at position 2. This combination of electron-withdrawing groups (EWGs) creates a sterically hindered and electronically deactivated aromatic ring, making it a valuable intermediate in cross-coupling reactions and pharmaceutical synthesis.

Properties

IUPAC Name |

1-bromo-3-fluoro-4-nitro-2-(trifluoromethyl)benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H2BrF4NO2/c8-3-1-2-4(13(14)15)6(9)5(3)7(10,11)12/h1-2H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BLZIPKYFWXKJNI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1[N+](=O)[O-])F)C(F)(F)F)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H2BrF4NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

287.99 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Bromo-3-fluoro-4-nitro-2-(trifluoromethyl)benzene typically involves multi-step reactions starting from commercially available benzene derivatives. One common synthetic route includes:

Nitration: Introduction of the nitro group to the benzene ring using a mixture of concentrated nitric acid and sulfuric acid.

Bromination: Addition of bromine to the benzene ring in the presence of a catalyst such as iron(III) bromide.

Fluorination: Introduction of the fluorine atom using a fluorinating agent like Selectfluor.

Trifluoromethylation: Incorporation of the trifluoromethyl group using reagents such as trifluoromethyl iodide and a copper catalyst.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated systems, and efficient purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Nucleophilic Aromatic Substitution

The bromine and fluorine atoms in the compound participate in substitution reactions under specific conditions. The electron-withdrawing nitro and trifluoromethyl groups activate the aromatic ring for nucleophilic attack at positions ortho and para to these substituents.

Key observations :

-

Fluorine substitution : In DMF with K₂CO₃ at 80–100°C, fluorine at position 3 undergoes substitution with phenols to form biaryl ethers . For example:

-

Bromine substitution : Bromine at position 1 can be replaced by nucleophiles like cyanide in N-methylpyrrolidone (NMP) at 150–200°C, yielding nitriles .

Reduction Reactions

The nitro group undergoes selective reduction to an amine, enabling subsequent functionalization.

Methodology :

-

Catalytic hydrogenation : Using H₂ and Pd/C in ethanol at 25–50°C reduces the nitro group to an amine .

-

Chemical reduction : Fe/HCl or SnCl₂/HCl systems achieve similar results at 60–80°C .

Diazotization and Deamination

The amine derivative (from nitro reduction) undergoes diazotization, enabling bromine or fluorine replacement.

Process :

-

Diazotization with NaNO₂/HCl at 0–5°C forms a diazonium salt, which decomposes in the presence of tert-butyl nitrite to replace the amine with hydrogen or other groups .

| Substrate | Reagents | Product | Yield | Source |

|---|---|---|---|---|

| 1-Bromo-3-fluoro-4-amino-2-(trifluoromethyl)benzene | NaNO₂/HCl, tert-butyl nitrite | 1-Bromo-3-fluoro-2-(trifluoromethyl)benzene | 92% |

Coupling Reactions

The bromine atom participates in cross-coupling reactions for C–C bond formation.

Examples :

-

Suzuki coupling : With aryl boronic acids and Pd(PPh₃)₄ in toluene/ethanol, bromine is replaced by aryl groups .

| Coupling Partner | Catalyst | Product | Yield | Source |

|---|---|---|---|---|

| Phenylboronic acid | Pd(PPh₃)₄, K₂CO₃, 80°C | 1-Phenyl-3-fluoro-4-nitro-2-(trifluoromethyl)benzene | 65% |

Stability Under Acidic/Basic Conditions

Scientific Research Applications

Synthesis and Chemical Properties

The synthesis of 1-Bromo-3-fluoro-4-nitro-2-(trifluoromethyl)benzene typically involves several steps starting from simpler benzene derivatives. Common synthetic routes include:

- Nitration : The introduction of the nitro group using a mixture of concentrated nitric acid and sulfuric acid.

- Bromination : Addition of bromine in the presence of catalysts like iron(III) bromide.

- Fluorination : Introduction of fluorine using fluorinating agents such as Selectfluor.

- Trifluoromethylation : Incorporation of the trifluoromethyl group using reagents like trifluoromethyl iodide with a copper catalyst.

These processes require careful control of reaction conditions to optimize yield and purity.

Chemical Reactions

1-Bromo-3-fluoro-4-nitro-2-(trifluoromethyl)benzene can undergo various chemical reactions:

- Nucleophilic Substitution : The bromine atom can be replaced by nucleophiles (e.g., amines or thiols).

- Electrophilic Aromatic Substitution : The nitro group can be further modified through reactions like nitration or sulfonation.

- Reduction : The nitro group can be reduced to an amine using reducing agents such as hydrogen gas in the presence of palladium catalysts.

These reactions allow for the formation of a variety of substituted benzene derivatives, which can be tailored for specific applications.

Chemistry

In synthetic organic chemistry, 1-Bromo-3-fluoro-4-nitro-2-(trifluoromethyl)benzene serves as a versatile building block for creating more complex organic molecules. Its unique combination of functional groups enhances its reactivity and facilitates the development of novel compounds.

Biology

This compound is being investigated for its role in studying enzyme inhibition and protein-ligand interactions. The presence of electron-withdrawing groups such as nitro and trifluoromethyl enhances its binding affinity to various biological targets, making it a candidate for pharmacological studies.

Medicine

There is potential for 1-Bromo-3-fluoro-4-nitro-2-(trifluoromethyl)benzene in pharmaceutical development. Its structural characteristics suggest it could exhibit specific biological activities, including antifungal properties. Related compounds have shown efficacy against fungal pathogens, indicating that this compound could serve as a precursor for new antifungal agents .

Industry

In industrial applications, this compound is utilized as an intermediate in the production of agrochemicals and materials with unique properties. Its ability to modify chemical structures makes it valuable in developing specialized products.

The biological activity of 1-Bromo-3-fluoro-4-nitro-2-(trifluoromethyl)benzene is largely attributed to its structural features:

- Molecular Weight : 251.99 g/mol

- Appearance : Typically a colorless to pale yellow liquid

- GHS Hazard Statements : Causes skin irritation, serious eye irritation, and may cause respiratory irritation.

Research indicates that the compound may interact with enzymes or receptors, leading to inhibition or activation of specific pathways in biological systems.

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship (SAR) is crucial for predicting the biological activity of halogenated aromatic compounds. The following table summarizes key findings related to SAR for similar compounds:

| Compound Name | Structural Features | Notable Differences |

|---|---|---|

| 1-Bromo-4-(trifluoromethyl)benzene | Lacks nitro and fluorine groups | Different reactivity and applications |

| 2-Bromo-4-fluoro-1-nitrobenzene | Similar structure but without trifluoromethyl | Variations in chemical behavior |

| 1-Bromo-5-fluoro-2-nitro-4-(trifluoromethyl)benzene | Similar halogen substitutions | Differences in electronic properties |

This table illustrates how variations in substituent positions and types can significantly affect the reactivity and potential applications of these compounds.

Mechanism of Action

The mechanism of action of 1-Bromo-3-fluoro-4-nitro-2-(trifluoromethyl)benzene depends on its specific application. In biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of specific pathways. The presence of the nitro and trifluoromethyl groups can enhance its binding affinity and specificity towards molecular targets.

Comparison with Similar Compounds

Comparison with Similar Compounds

Substituent Effects on Reactivity in Catalytic Amination

The reactivity of brominated trifluoromethylbenzenes in Pd(0)-catalyzed amination reactions is highly sensitive to substituent positions and steric effects. For example:

- 1-Bromo-3,5-di(trifluoromethyl)benzene (two trifluoromethyl groups at positions 3 and 5) achieved an 80% yield in trioxadiamine coupling due to reduced steric hindrance .

- 1-Bromo-2-fluoro-3-(trifluoromethyl)benzene (ortho-substituted trifluoromethyl and fluorine) resulted in lower yields (~60–70%) due to steric crowding near the bromine site .

- The target compound, 1-Bromo-3-fluoro-4-nitro-2-(trifluoromethyl)benzene , likely faces even greater steric and electronic challenges due to the nitro group’s strong EWG effect, which may further reduce coupling efficiency compared to analogs without nitro substituents .

Structural Analogs and Similarity Scores

Similarity analysis (based on structural and functional group alignment) identifies close analogs:

| Compound Name | CAS Number | Similarity Score | Key Features |

|---|---|---|---|

| 1-Bromo-3-iodo-5-(trifluoromethyl)benzene | 481075-59-6 | 0.91 | Iodo substituent instead of nitro group |

| 4-Bromo-2-iodo-1-(trifluoromethyl)benzene | 1256945-00-2 | 0.86 | Iodo and trifluoromethyl at positions 2/4 |

| 2-Bromo-4-fluoro-1-nitrobenzene | 467435-07-0 | — | Missing trifluoromethyl group |

The nitro group in the target compound distinguishes it from iodo- or chloro-substituted analogs, enhancing electrophilicity but complicating nucleophilic substitution reactions .

Data Tables

Table 1: Reactivity of Brominated Trifluoromethylbenzenes in Pd(0)-Catalyzed Amination

| Entry | Compound Structure | Catalyst Loading (mol%) | Yield (%) | By-Product Formation |

|---|---|---|---|---|

| 8 | 1-Bromo-3,5-di(trifluoromethyl)benzene | 1.5 | 80 | Minimal |

| 9 | 1-Bromo-2-fluoro-3-(trifluoromethyl)benzene | 1.5 | 70 | Moderate |

| 10 | 2-Bromo-1-fluoro-4-(trifluoromethyl)benzene | 1.5 | 65 | Significant |

Data adapted from Pd(0)-catalyzed amination studies .

Table 2: Commercial and Structural Status of Key Analogs

| Compound Name | Supplier | Availability | Purity |

|---|---|---|---|

| 1-Bromo-3-fluoro-4-nitro-2-(trifluoromethyl)benzene | CymitQuimica | Discontinued | 95% |

| 4-Bromo-2-fluoro-1-(trifluoromethoxy)benzene | TCI Chemicals | Available | >95% |

| 4-Bromo-2-iodo-1-(trifluoromethyl)benzene | — | Research-only | — |

Biological Activity

1-Bromo-3-fluoro-4-nitro-2-(trifluoromethyl)benzene, with the chemical formula CHBrFNO and CAS number 1440535-12-5, is a halogenated aromatic compound that has garnered attention for its potential biological activities. This compound is characterized by the presence of multiple electronegative substituents, which can significantly influence its reactivity and interaction with biological systems.

The compound features:

- Molecular Weight : 251.99 g/mol

- Purity : Typically around 95%

- Appearance : Generally a colorless to pale yellow liquid

- GHS Hazard Statements : H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation) .

Biological Activity Overview

1-Bromo-3-fluoro-4-nitro-2-(trifluoromethyl)benzene exhibits various biological activities, primarily due to its structural characteristics. The presence of the trifluoromethyl group and nitro group can enhance lipophilicity and electron-withdrawing properties, making it a candidate for various pharmacological applications.

Antifungal Activity

One of the notable areas of research has been the compound's potential as a fungicide. Compounds similar to 1-bromo-3-fluoro-4-nitro-2-(trifluoromethyl)benzene have been investigated for their ability to inhibit fungal growth. For instance, related triazole compounds synthesized from this benzene derivative have shown significant antifungal activity, indicating that this compound could serve as a precursor for developing new antifungal agents .

Structure-Activity Relationship (SAR)

The biological activity of halogenated aromatic compounds often depends on their molecular structure. The following table summarizes key findings related to the structure-activity relationship of similar compounds:

Q & A

Q. What are the recommended synthetic routes for 1-Bromo-3-fluoro-4-nitro-2-(trifluoromethyl)benzene, and how do reaction conditions influence yield?

The synthesis typically involves sequential functionalization of a benzene ring. A plausible route begins with bromination and fluorination of a pre-functionalized aromatic precursor, followed by nitration and trifluoromethylation. For example:

- Bromination : Use N-bromosuccinimide (NBS) or Br₂ with FeBr₃ as a catalyst under controlled temperatures (0–25°C) to avoid over-bromination .

- Nitration : Introduce the nitro group using HNO₃/H₂SO₄ at low temperatures (<5°C) to prevent side reactions like oxidation of the trifluoromethyl group .

- Trifluoromethylation : Employ Umemoto’s reagent or CF₃Cu in polar aprotic solvents (e.g., DMF) at 60–80°C .

Yield optimization requires strict control of stoichiometry, temperature, and catalyst purity. For instance, excess Br₂ can lead to di-brominated byproducts, reducing the target compound’s purity .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

- NMR Spectroscopy :

- Mass Spectrometry (HRMS) : Molecular ion [M]⁺ should match the exact mass (C₇H₂BrF₄NO₂: ~292.92 g/mol), with fragmentation peaks corresponding to loss of Br (79.9 amu) or NO₂ (46 amu) .

- IR Spectroscopy : Key stretches include NO₂ asymmetric (~1520 cm⁻¹) and symmetric (~1350 cm⁻¹) vibrations, along with C-F stretches (1100–1200 cm⁻¹) .

Q. What are the critical safety considerations for handling this compound?

- Reactivity Hazards : The nitro group may decompose explosively under heat (>150°C) or shock. Store at 2–8°C in inert atmospheres .

- Toxicity : Bromo and nitro substituents pose inhalation risks. Use fume hoods and PPE (gloves, goggles) during synthesis .

- Waste Disposal : Quench reactive intermediates (e.g., bromides) with NaHCO₃ before disposal .

Advanced Research Questions

Q. How do electron-withdrawing groups (EWGs) influence reactivity in cross-coupling reactions?

The nitro (-NO₂) and trifluoromethyl (-CF₃) groups deactivate the aromatic ring, directing electrophilic substitution to the meta position relative to these groups. In Suzuki-Miyaura couplings:

- Palladium Catalysts : Use Pd(PPh₃)₄ or XPhos Pd G3 to enhance reactivity with electron-deficient aryl bromides .

- Reaction Optimization : Elevated temperatures (80–100°C) and polar solvents (DMSO) improve coupling efficiency with boronic acids .

Steric hindrance from the -CF₃ group may reduce yields in bulky substrates, necessitating bulkier ligands (e.g., SPhos) .

Q. What computational methods predict regioselectivity in electrophilic attacks?

- DFT Calculations : Use Gaussian or ORCA to model electrostatic potential maps. The -CF₃ and -NO₂ groups create electron-deficient regions, favoring electrophilic attack at the least deactivated position (e.g., para to fluorine) .

- Hammett Substituent Constants : σₚ values for -CF₃ (+0.54) and -NO₂ (+1.27) quantify their deactivating effects, aiding in predicting reaction sites .

Q. How can researchers resolve contradictions in reported reaction yields?

- Catalyst Screening : Compare FeBr₃ vs. AlBr₃ in bromination steps; AlBr₃ may improve selectivity but requires anhydrous conditions .

- Byproduct Analysis : Use HPLC or GC-MS to identify impurities (e.g., di-brominated isomers) and adjust reaction time/temperature accordingly .

- Reproducibility Protocols : Standardize solvent purity (e.g., anhydrous DMF) and catalyst sourcing to minimize variability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.